

Spectroscopic Analysis of 2-Methoxy-4vinylphenol: A Technical Guide

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Compound of Interest		
Compound Name:	2-Methoxy-4-vinylphenol	
Cat. No.:	B3423779	Get Quote

Introduction

2-Methoxy-4-vinylphenol, also known as 4-vinylguaiacol, is a naturally occurring phenolic compound found in a variety of essential oils and is a significant contributor to the aroma of many foods and beverages, including beer and roasted coffee. Its chemical structure, featuring a vinyl group, a hydroxyl group, and a methoxy group on a benzene ring, makes it a valuable precursor for the synthesis of polymers and other specialty chemicals. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in various applications. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-methoxy-4-vinylphenol**, intended for researchers, scientists, and professionals in drug development and materials science.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-methoxy-4-vinylphenol**, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.



Table 1: ¹H NMR Spectroscopic Data for **2-Methoxy-4-vinylphenol**

Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.15	d	2H	Aromatic protons
6.88–6.72	m	4H	Aromatic protons
5.96	-	2H	-CH=
5.19–5.01	m	4H	=CH ₂
3.88	S	6H	-OCH₃

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: 13C NMR Spectroscopic Data for 2-Methoxy-4-vinylphenol

Chemical Shift (δ) ppm	Assignment
151.00	C-O
150.52	C-O
139.59	Aromatic C
137.77	Aromatic C
137.33	-CH=
121.98	Aromatic C
120.32	Aromatic C
116.15	=CH ₂
113.24	Aromatic C
55.89	-OCH₃
39.30	-



Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum is typically plotted as transmittance versus wavenumber.

Table 3: Key IR Absorption Bands for **2-Methoxy-4-vinylphenol**

Wavenumber (cm ⁻¹)	Description
3400-3600	O-H stretch (phenolic)
3000-3100	C-H stretch (aromatic and vinyl)
2850-3000	C-H stretch (methyl)
1600-1650	C=C stretch (vinyl)
1450-1600	C=C stretch (aromatic)
1200-1300	C-O stretch (aryl ether)
900-1000	=C-H bend (vinyl)

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR). The provided data is a general representation of the expected absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for **2-Methoxy-4-vinylphenol** (Electron Ionization)



m/z	Relative Intensity (%)	Possible Fragment
150	100	[M]+ (Molecular Ion)
135	~50	[M-CH₃] ⁺
107	~30	[M-C ₂ H ₃ O] ⁺
77	~25	[C ₆ H ₅] ⁺

Source: NIST Mass Spectrometry Data Center[2]

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of 2-methoxy-4-vinylphenol into a clean, dry NMR tube.
 - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₀).
 - Cap the NMR tube and gently agitate until the sample is fully dissolved. Ensure the solution is homogeneous and free of any particulate matter.
 - For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.
- Data Acquisition:
 - The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
 - For ¹H NMR, a standard single-pulse experiment is typically used.
 - For ¹³C NMR, a proton-decoupled experiment is employed to simplify the spectrum.
 - The instrument is locked onto the deuterium signal of the solvent.



- Shimming is performed to optimize the homogeneity of the magnetic field.
- The free induction decay (FID) is acquired and then Fourier transformed to obtain the spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy that requires minimal sample preparation.

- Instrument Setup:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.
 - Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of liquid or solid 2-methoxy-4-vinylphenol directly onto the ATR crystal.
 - For solid samples, apply pressure using a built-in clamp to ensure good contact between the sample and the crystal.
 - Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile compounds like **2-methoxy-4-vinylphenol**.

- Sample Preparation:
 - Prepare a dilute solution of 2-methoxy-4-vinylphenol in a volatile organic solvent (e.g., dichloromethane or methanol).
- GC Separation:

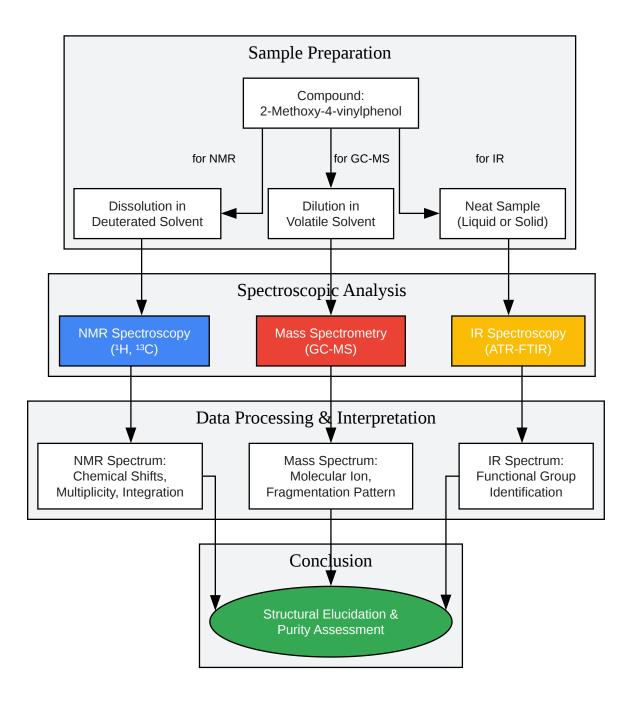


- Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.
- The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
- MS Analysis (Electron Ionization):
 - As 2-methoxy-4-vinylphenol elutes from the GC column, it enters the ion source of the mass spectrometer.
 - In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
 - The resulting ions (the molecular ion and various fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-methoxy-4-vinylphenol**.





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Caption: General workflow for the spectroscopic analysis of **2-Methoxy-4-vinylphenol**.

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References

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